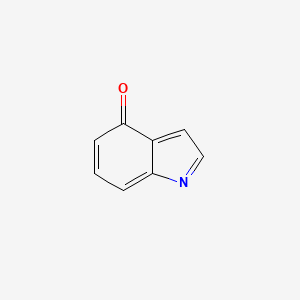

Indol-4-one

描述

Structure

3D Structure

属性

分子式 |

C8H5NO |

|---|---|

分子量 |

131.13 g/mol |

IUPAC 名称 |

indol-4-one |

InChI |

InChI=1S/C8H5NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-5H |

InChI 键 |

KCKIKSJECTZLJA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=O)C2=CC=NC2=C1 |

产品来源 |

United States |

Advanced Synthetic Methodologies for Indol 4 One and Its Derivatives

Established Synthetic Routes to the Indol-4-one Core

The synthesis of the this compound framework is rooted in classical indole (B1671886) syntheses, which have been adapted and refined over time. These methods primarily involve the strategic formation of the pyrrole (B145914) ring fused to a cyclohexanone (B45756) or cyclohexenone precursor.

Cyclization Reactions in this compound Synthesis

A variety of cyclization reactions form the bedrock of this compound synthesis. Traditional methods like the Fischer indole synthesis and Paal-Knorr condensation are foundational, while newer strategies leverage transition metal catalysis and radical chemistry to achieve the core structure. acs.orgkarazin.uathieme-connect.com The Fischer synthesis, for instance, can be adapted to form the indole ring, which is then further functionalized. karazin.ua The Paal-Knorr condensation is a prominent tactic, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. acs.orgkarazin.ua

More contemporary approaches include photoredox-catalyzed cascade reactions, which can initiate a radical addition followed by an intramolecular cyclization to form the fused ring system. unimi.it Similarly, Ugi-type multicomponent reactions can be combined with free-radical mediated cyclizations to construct complex azepino[4,5-b]this compound cores. sciforum.net A metal-free, two-step synthetic pathway has also been developed, which proceeds through a Dimroth equilibrium, Wolff rearrangement, and subsequent iodine-mediated cyclization to yield the final indole product. mdpi.com

Strategies for Tetrahydroindolone Formation

The 1,5,6,7-tetrahydro-4H-indol-4-one, often referred to as tetrahydroindolone, is a crucial and common intermediate in the synthesis of more complex indole derivatives. thieme-connect.comresearchgate.net The synthesis of this partially saturated core is a key focus of many methodologies.

The Paal-Knorr cyclization remains a dominant strategy for accessing the tetrahydroindole motif. acs.org Other notable methods include the L-proline-catalyzed domino reaction of cyclohexane-1,3-diones, nitroolefins, and anilines in an aqueous medium, which provides an environmentally benign route to tetrahydro-4H-indol-4-one derivatives. thieme-connect.com Another one-step procedure involves the reaction of β-enaminones with vinyl ethers, promoted by ceric(IV) ammonium (B1175870) nitrate, to generate a variety of tetrahydroindole structures. researchgate.net Furthermore, the reaction between cyclohexane-1,3-diones and 2-amino-2-deoxy-D-glucose can be cyclized to produce 1,5,6,7-tetrahydro-2-(D-arabino-1,2,3,4-tetrahydroxybutyl)indol-4-ones. rsc.org

Multicomponent Reaction Approaches for this compound Derivatives

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the diversity-oriented synthesis of this compound derivatives. osi.lv These reactions allow for the construction of complex molecules in a single step from three or more starting materials, often with high atom economy and procedural simplicity. mdpi.comekb.eg

Condensation Reactions Involving Cyclohexane-1,3-diones

Cyclohexane-1,3-diones and their derivatives, such as dimedone, are versatile and widely used building blocks in MCRs for synthesizing the tetrahydrothis compound core. osi.lvacs.orgrsc.org A primary three-component approach involves the condensation of a cyclohexane-1,3-dione, an α-haloketone, and a primary amine. osi.lv

Another significant MCR involves the reaction of cyclohexane-1,3-diones with β-nitrostyrenes and various amines. acs.orgrsc.org For example, an acid-promoted annulation of β-nitrostyrenes with 1,3-cyclohexanedione (B196179) can lead to 4-hydroxyindolin-2-ones. acs.org The three-component reaction of 1H-indole-3-carbaldehyde, malononitrile, and 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) is another effective method for creating complex indole derivatives. ekb.eg

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield |

| Cyclohexane-1,3-dione | Nitroolefin | Aniline | L-proline, Water, 60 °C | Tetrahydro-4H-indol-4-one deriv. | Good |

| β-nitrostyrene | 1,3-Cyclohexanedione | - | H₃PO₄, DMSO, 60 °C | 4-Hydroxy-3-arylindolin-2-one | Very Good |

| 1H-Indole-3-carbaldehyde | Malononitrile | Dimedone | Triethylamine, Ethanol (B145695) | Indole derivative | - |

| β-nitrostyrene | β-dicarbonyl compound | Amine | Mild conditions | β-enaminone | Good |

Reactions Incorporating Cyclic Enaminoketones and Arylglyoxals

The reaction between cyclic enaminoketones (often derived from cyclohexane-1,3-diones), arylglyoxals, and a third component is a highly effective MCR for building functionalized tetrahydroindol-4-ones. researchgate.netosi.lvresearchgate.net This approach allows for significant structural diversity in the final products.

A common variant is the three-component reaction of cyclic enaminoketones, arylglyoxal hydrates, and a methylene-active compound like a β-dicarbonyl compound or ethyl cyanoacetate. researchgate.netosi.lv This condensation leads to highly functionalized 4,5,6,7-tetrahydrothis compound derivatives. researchgate.net Another strategy involves the domino reaction of arylglyoxals with enamines, which can proceed under catalyst-free conditions to produce 7-hydroxy-6,7-dihydro-indol-4(5H)-ones. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield |

| Cyclic Enaminone | Arylglyoxal Hydrate (B1144303) | β-dicarbonyl compound | - | Functionalized Tetrahydrothis compound | - |

| Enaminone (from Dimedone) | Phenylglyoxal (B86788) Monohydrate | Aniline | Water, Room Temp, Catalyst-free | Tetrahydrothis compound deriv. | High |

| Arylglyoxal | Enamine | - | Catalyst-free | 7-Hydroxy-6,7-dihydro-indol-4(5H)-one | Moderate to Good |

| Cyclic Enaminone | Phenylglyoxal Hydrate | Ethyl Cyanoacetate | Ethanol | Functionalized Tetrahydroindole | - |

This table compiles data from multiple studies. researchgate.netresearchgate.netrsc.org For specific details, refer to the cited literature.

Catalyst-Free Multicomponent Methodologies

In line with the principles of green chemistry, several catalyst-free MCRs for the synthesis of this compound derivatives have been developed. These methods often utilize environmentally benign solvents like water or are performed under solvent-free conditions, offering advantages in terms of cost, safety, and operational simplicity. researchgate.netacs.orgznaturforsch.com

A notable example is the one-pot, three-component reaction of 1,3-dicarbonyl compounds, arylglyoxal monohydrates, and enaminones, which proceeds under mild, catalyst-free conditions to afford functionalized dihydro-1H-indol-4(5H)-ones in excellent yields. acs.org This process has been shown to follow group-assisted-purification (GAP) chemistry, avoiding the need for traditional chromatographic purification. acs.org Similarly, the synthesis of tetrahydro-4H-indol-4-one derivatives can be achieved through a catalyst-free condensation of enaminones (derived from dimedone), phenylglyoxal, and various anilines in water at room temperature. researchgate.net The development of such catalyst-free methods represents a significant advancement in the sustainable synthesis of these valuable heterocyclic compounds. researchgate.netdergipark.org.tr

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield |

| 1,3-Dicarbonyl Compound | Arylglyoxal Monohydrate | Enaminone | Mild, Catalyst-free | Functionalized Dihydro-1H-indol-4(5H)-one | Excellent |

| Enaminone (from Dimedone) | Phenylglyoxal | Aniline | Water, Room Temp, Catalyst-free | Tetrahydro-4H-indol-4-one deriv. | High |

| Indole | Aldehyde | Malononitrile | Ethanol, Electrolyte, Catalyst-free | 3-Substituted Indole | - |

| Indole | Aromatic Aldehyde | Secondary Amine | Methanol, 30 °C, Catalyst-free | 3-Aminoalkylated Indole | Good to Excellent |

This table is a summary based on several research articles. researchgate.netacs.orgznaturforsch.comdergipark.org.tr Please refer to the original publications for comprehensive data.

Novel and Green Synthetic Protocols

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, have spurred the development of innovative synthetic methods for this compound. These approaches prioritize efficiency, safety, and environmental benignity.

Solvent-Free Synthesis (e.g., Grindstone Technique)

Solvent-free reaction conditions represent a significant advancement in green chemistry, minimizing waste and often enhancing reaction rates. The grindstone technique, a mechanochemical method, has emerged as a powerful tool for the synthesis of indole derivatives. medcraveonline.commedcraveonline.comchowgules.ac.in This method involves the grinding of solid reactants together, where the necessary activation energy is supplied by friction, leading to chemical transformation without the need for a solvent. medcraveonline.commedcraveonline.com

This technique has been successfully applied to the multicomponent synthesis of spiro indole derivatives from 1H-indole-2,3-dione (isatin), malononitrile, and 2-thioxo-4-thiazolidinone (rhodanine). medcraveonline.commedcraveonline.com The reaction, facilitated by a few drops of piperidine, proceeds to completion in as little as 10-15 minutes at room temperature, offering significantly higher yields (80-92%) compared to conventional heating or microwave irradiation methods. medcraveonline.commedcraveonline.com The simplicity of the workup, typically involving dilution with ice-cold water, further underscores the practical advantages of this eco-friendly approach. medcraveonline.commedcraveonline.com

The mechanism involves an initial Knoevenagel condensation between isatin (B1672199) and rhodanine, followed by an in-situ Michael addition of malononitrile. medcraveonline.com The grindstone method has been extended to a variety of substituted isatins, demonstrating its broad applicability in generating a library of spiro indole derivatives efficiently and economically. medcraveonline.commedcraveonline.com

Other solvent-free approaches for synthesizing indole derivatives include the use of solid acid catalysts like Cellulose Sulfuric Acid (CSA) for the reaction of indoles with substituted aromatic aldehydes. openmedicinalchemistryjournal.com Furthermore, indium(III) triflate (In(OTf)₃) has been employed as a catalyst for the three-component reaction of 2-hydroxy-1,4-naphthoquinone, substituted salicylic (B10762653) aldehydes, and indoles under solvent-free conditions at 110 °C, yielding novel 1,4-naphthoquinones possessing indole scaffolds. mdpi.comnih.gov

Environmentally Benign Catalysis in this compound Preparation

The use of environmentally friendly catalysts is another cornerstone of green synthetic chemistry. In the context of this compound synthesis, several innovative catalytic systems have been developed to replace hazardous reagents and solvents.

An efficient and eco-friendly procedure for the synthesis of tetrahydro-1H-indol-4(5H)-one derivatives utilizes a heterogeneous Brønsted base catalyst, silica (B1680970) sodium carbonate (SSC), under solvent-free conditions promoted by ultrasound. researchgate.net This method offers excellent yields, shorter reaction times, and circumvents the need for hazardous transition metal catalysts and organic solvents. researchgate.net

Water, as a green solvent, has been successfully employed in the synthesis of tetrahydro-4H-indol-4-one derivatives. thieme-connect.comthieme-connect.com One such method involves a domino reaction catalyzed by L-proline in water at 60 °C. thieme-connect.comthieme-connect.com This approach is lauded for its simplicity, convenience, and environmentally benign nature. thieme-connect.comthieme-connect.com Another catalyst-free approach for the one-pot, multi-component reaction of 5,5-dimethyl-3-(arylamino)cyclohex-2-enone derivatives, phenylglyoxal monohydrate, and various anilines in water at room temperature also affords high yields of indole derivatives. researchgate.net

Magnetic nanoparticles (MNPs) of Fe₃O₄ have also been explored as an effective and reusable catalyst for indole derivative synthesis. nanochemres.org These catalysts offer the advantage of easy separation from the reaction mixture using an external magnetic field, contributing to a more sustainable process. nanochemres.org

The following table summarizes some of the green catalytic methods for the synthesis of this compound and its derivatives:

| Catalyst | Reactants | Solvent | Key Advantages |

| Silica Sodium Carbonate (SSC) | Dimedone, anilines, aryl glyoxals, malononitrile/cyanoacetates | Solvent-free (ultrasound) | High yields, short reaction time, low cost, easy workup. researchgate.net |

| L-proline | 5,5-dimethylcyclohexane-1,3-dione, nitroolefins, anilines | Water | Simple, convenient, environmentally benign. thieme-connect.comthieme-connect.com |

| None | 5,5-dimethyl-3-(arylamino)cyclohex-2-enone, phenylglyoxal monohydrate, anilines | Water | Catalyst-free, simple workup, high yields. researchgate.net |

| Fe₃O₄ MNPs | Isatin, amines | THF | Reusable catalyst, easy separation, good yields. nanochemres.org |

| In(OTf)₃ | 2-hydroxy-1,4-naphthoquinone, salicylic aldehydes, indoles | Solvent-free | Simple operation, mild conditions. mdpi.comnih.gov |

Functionalization and Derivatization Strategies for this compound

The strategic functionalization of the this compound core is crucial for modulating its biological activity and for the synthesis of more complex heterocyclic systems. Research in this area has focused on achieving regioselectivity and developing efficient methods for introducing diverse substituents.

N-1 Functionalization of the this compound System

The nitrogen atom at the 1-position of the indole ring is a common site for functionalization. rsc.org Deprotonation of the N-H bond allows for subsequent reaction with various electrophiles. rsc.org For instance, N-alkylation of the pyrrole ring in a tetrahydrothis compound derivative with acrylonitrile (B1666552) has been reported as a key step in the synthesis of polyheterocyclic structures. mdpi.com Rhodium acetate/base-catalyzed N-silylation of indole derivatives with hydrosilanes represents another method for N-1 functionalization. medjchem.com

Regioselective Functionalization at Specific Carbon Positions

Achieving regioselective functionalization at the carbon atoms of the this compound ring system, particularly at the less reactive positions of the benzene (B151609) ring, presents a significant synthetic challenge. nih.gov

C-4 Functionalization: The C-4 position of the indole nucleus is notoriously difficult to functionalize directly due to the high nucleophilicity of the pyrrole moiety. nih.gov However, the use of directing groups has enabled successful C-4 functionalization. An aldehyde group at the C-3 position has been employed as a directing group in a ruthenium-catalyzed regioselective alkenylation at the C-4 position. researchgate.netnih.gov Similarly, palladium-catalyzed C-H functionalization at the C-4 position has been achieved using a pivaloyl directing group at C-3 for arylation and a TfNH- directing group for olefination of tryptophan derivatives. nih.gov More recently, a rhodium-catalyzed method for the direct C-H functionalization at the C-4 position of unprotected indoles has been developed. acs.org

Other Positions: While C-2 and C-3 are the most reactive sites for electrophilic substitution, strategies for functionalizing other positions have also been explored. rsc.orgunimi.it For instance, palladium and copper catalysts have been used with an N-P(O)tBu₂ directing group to achieve C-7 and C-6 arylation, respectively. nih.gov

Synthesis of Fused Polyheterocyclic Systems from this compound Scaffolds

Tetrahydroindol-4-ones are valuable precursors for the synthesis of a wide array of fused polyheterocyclic structures with potential applications in medicinal chemistry and materials science. mdpi.comkarazin.uaresearchgate.net

researchgate.netrsc.org-Fused Systems: The carbonyl group and the adjacent methylene (B1212753) group of the cyclohexenone ring in tetrahydrothis compound provide a reactive handle for constructing fused rings. For example, the Hantzsch thiazole (B1198619) synthesis, involving the condensation of α-bromoketones with thiourea, has been applied to α-brominated tetrahydroindol-4-ones to form researchgate.netrsc.org-fused aminothiazoles. mdpi.com Paal-Knorr type syntheses, starting from 1,4-dicarbonyls derived from the tetrahydrothis compound core, can be used to construct researchgate.netrsc.org-fused five-membered heterocycles like pyrroles and thiophenes. mdpi.comkarazin.ua

researchgate.netthieme-connect.com-Fused Systems: Intramolecular Friedel-Crafts acylation of an N-alkylated and hydrolyzed tetrahydrothis compound derivative has been shown to yield a researchgate.netthieme-connect.com-fused polyheterocyclic structure. mdpi.comresearchgate.net

thieme-connect.comrsc.org-Fused Systems: The synthesis of the natural product Chuangxinmycin, which features a thieme-connect.comrsc.org-fused indole core, has been achieved starting from a tetrahydrothis compound derivative. mdpi.com

The versatility of the this compound scaffold is further highlighted by its use in synthesizing complex, fused systems like pyrimido[4″,5″:5′,6′] researchgate.netthieme-connect.comrsc.orgtriazino[3′,4′:3,4] researchgate.netthieme-connect.comrsc.orgtriazino[5,6-b]indoles. mdpi.com Rhodium(III)-catalyzed cascade annulation reactions have also emerged as a powerful strategy for constructing 1,2-, 2,3-, and 3,4-fused indole systems. acs.org

Access to Pyrazino[1,2-a]this compound Derivatives

The synthesis of pyrazino[1,2-a]this compound derivatives has been an area of active research. One notable method involves a sequential reaction of 2-indolylmethyl acetates with α-amino acid methyl esters. nih.govrsc.org This process proceeds through the in situ generation of a highly reactive 2-alkylideneindolenine intermediate under basic conditions. nih.govrsc.org This is followed by a Michael-type addition of the α-amino acid ester and subsequent intramolecular cyclization to yield the desired 2,3-dihydropyrazino[1,2-a]indol-4(1H)-one scaffold. nih.govrsc.org

A significant challenge in this synthesis is the potential for a side reaction where the product itself can act as a nucleophile, leading to the formation of dimeric byproducts. rsc.org To optimize the yield of the desired monomeric product, reaction conditions can be fine-tuned. For instance, carrying out the reaction at 120 °C in acetonitrile (B52724) with potassium carbonate as the base and using an excess of the amino acid ester has been shown to favor the formation of the target pyrazino[1,2-a]this compound. rsc.org

Another approach involves a Pictet-Spengler reaction. For example, di-substituted pyrazinoindol-4-ones have been synthesized with excellent diastereoselectivity by reacting 3-substituted-N-acylindoles with aromatic aldehydes in the presence of hexafluoroisopropanol (HFIP) under microwave irradiation. encyclopedia.pub While less explored than their pyrazino[1,2-a]indol-1-one counterparts, the synthesis of pyrazino[1,2-a]indol-4-ones represents an important area for the development of novel molecular scaffolds for drug discovery. nih.govrsc.org

Table 1: Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones

| Starting Material (Indole) | Reagent (Amino Acid Ester) | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 2-Indolylmethyl acetate | L-Phenylalaninate | K₂CO₃ | MeCN | 120 | 73 | rsc.org |

Preparation of Pyrimido[5,4-b]this compound Derivatives

An efficient approach for the synthesis of 3,5-dihydro-4H-pyrimido[5,4-b]this compound derivatives has been developed, showcasing a versatile strategy for constructing this class of compounds. arabjchem.orgresearchgate.net A key step in this methodology is the preparation of an isothiocyanate intermediate. arabjchem.orgresearchgate.net This is achieved using di-2-pyridyl thionocarbonate (DPT), which serves as a more environmentally friendly alternative to thiophosgene. arabjchem.orgresearchgate.net

The subsequent cyclization of thiosemicarbazide (B42300) derivatives, catalyzed by a mixture of powdery copper and copper(I) iodide, leads to the formation of the desired pyrimido[5,4-b]this compound core. arabjchem.orgresearchgate.net This method provides a novel pathway to a range of substituted derivatives that are otherwise difficult to access. arabjchem.orgresearchgate.net The synthesis often involves multiple steps, including the initial formation of a methane (B114726) sulfonamide derivative, which is then elaborated to the final heterocyclic system. arabjchem.org

For example, a methane sulfonamide-thioxo derivative can be reacted with various reagents to introduce substituents. Reaction with 1-iodo-4-nitrobenzene (B147127) in the presence of potassium hydroxide, copper, and copper(I) iodide at 100°C yields the corresponding 2-((2-nitrophenyl)thio) derivative in high yield. researchgate.net Similarly, reaction with 4-iodobenzoic acid under similar conditions affords the 2-((4-carboxyphenyl)thio) derivative. researchgate.net

Table 2: Synthesis of Substituted 3,5-dihydro-4H-pyrimido[5,4-b]this compound Derivatives

| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Methane sulfonamide-thioxo derivative | 1-Iodo-4-nitrobenzene | Cu/CuI | Ethanol/Water | 100 | 90 | researchgate.net |

| Methane sulfonamide-thioxo derivative | 4-Iodobenzoic acid | Cu/CuI | Ethanol/Water | 100 | 55 | researchgate.net |

The pyrimido[5,4-b]indole scaffold has been identified as a promising chemotype for targeting biological molecules like Toll-like receptor 4 (TLR4). nih.gov Synthetic modifications at various positions of the ring system have been explored to understand structure-activity relationships. nih.gov

Formation of Pyridazino[4,5-b]indole Derivatives

The synthesis of pyridazino[4,5-b]indoles has been achieved through several routes. A common method involves the reaction of ethyl 3-formyl-1H-indole-2-carboxylate precursors with hydrazine (B178648) and its derivatives. tubitak.gov.tr This condensation reaction effectively constructs the pyridazine (B1198779) ring fused to the indole core. tubitak.gov.tr

Another strategy involves the cyclization of dicarbonyl indole precursors. For instance, 2,3-dicarbonylindoles react with various hydrazines in a one-pot procedure to yield a diverse range of pyridazino[4,5-b]indoles. semanticscholar.org The substitution pattern of the final product is dependent on the substituents on both the indole and hydrazine starting materials. semanticscholar.org

Furthermore, 2-acetylindole-3-carboxylic acids can be treated with hydrazine hydrate in solvents like ethylene (B1197577) glycol or ethanol to form 5H-pyridazino[4,5-b]indol-1-ones. semanticscholar.org A more recent development is the [3+3] annulation reaction of 2-alkenylindoles with hydrazonyl chlorides in the presence of a base, which provides a convenient and efficient route to functionalized pyridazino[4,5-b]indoles with high yields. researchgate.net

The chemical space of this family of compounds has been expanded through various functionalization reactions. For example, the pyridazinone ring can be chlorinated and subsequently substituted with nucleophiles or thionated to introduce further diversity. arkat-usa.org

Table 3: Synthetic Approaches to Pyridazino[4,5-b]indoles

| Starting Material | Reagent(s) | Key Reaction Type | Ref |

|---|---|---|---|

| Ethyl 3-formyl-1H-indole-2-carboxylates | Hydrazine hydrate | Condensation/Cyclization | tubitak.gov.trsemanticscholar.org |

| 2,3-Dicarbonylindoles | Hydrazine derivatives | Condensation/Cyclization | semanticscholar.org |

| 2-Alkenylindoles | Hydrazonyl chlorides | [3+3] Annulation | researchgate.net |

| Indole-fused pyridazinone | POCl₃, then nucleophiles | Chlorination/Substitution | arkat-usa.org |

Development of Other Annulated Indole-4-one Systems

The versatility of the indole scaffold allows for the synthesis of a wide array of other annulated systems. Transition-metal-catalyzed allylic alkylation reactions have been employed to create diverse indole-based peri-annulated compounds. rsc.org Depending on the catalyst used, different ring sizes can be obtained. For instance, a palladium catalyst can lead to the formation of nine-membered rings, while an iridium catalyst can produce enantioenriched seven-membered rings. rsc.org

Palladium-catalyzed double alkylation of (N-H) indoles with dibromoalkanes offers a one-step synthesis of annulated indoles. rsc.org This process involves an initial C2-alkylation followed by a regioselective cyclization. rsc.org Furthermore, rhodium(I)- and palladium(0)-catalyzed cyclotrimerization reactions have been utilized to construct complex annulated pyrido[3,4-b]indoles. nih.gov

This compound as a Versatile Synthetic Building Block

1,5,6,7-Tetrahydro-4H-indol-4-one is a key building block in organic synthesis, valued for its utility in constructing more complex molecules, particularly those with pharmaceutical applications. lookchem.comchemimpex.com Its structure, containing a reactive enaminone moiety, allows it to participate in a variety of chemical transformations. researchgate.net

This versatile precursor is used in the synthesis of a range of bioactive compounds. chemimpex.com For example, it serves as a starting material for the preparation of Psammopemmin A, a compound with antitumor properties. lookchem.com It is also a reactant in the synthesis of 1,3,4,5-tetrahydrobenzindole β-ketoesters and tricyclic tetrahydrobenzindoles through C-H insertion reactions. lookchem.com

Furthermore, 1,5,6,7-tetrahydro-4H-indol-4-one is utilized in the preparation of tricyclic indole and dihydroindole derivatives that have shown potential as inhibitors of guanylate cyclase. lookchem.com Its role extends to the synthesis of condensed pyrroloindoles via palladium-catalyzed intramolecular C-H bond functionalization. lookchem.com The enaminone scaffold within this building block, characterized by a conjugated amine-alkene-carbonyl system, possesses both nucleophilic and electrophilic properties, making it a highly reactive center for molecular elaboration. researchgate.net This reactivity has been harnessed in multi-component reactions to produce functionalized dihydro-1H-indol-4(5H)-ones. researchgate.net

Table 4: Applications of 1,5,6,7-Tetrahydro-4H-indol-4-one as a Building Block

| Target Compound/System | Key Reaction Type | Ref |

|---|---|---|

| Psammopemmin A | Multi-step synthesis | lookchem.com |

| 1,3,4,5-Tetrahydrobenzindole β-ketoesters | C-H insertion | lookchem.com |

| Tricyclic tetrahydrobenzindoles | C-H insertion | lookchem.com |

| Tricyclic indole and dihydroindole derivatives | Not specified | lookchem.com |

| Condensed pyrroloindoles | Pd-catalyzed C-H functionalization | lookchem.com |

| Functionalized dihydro-1H-indol-4(5H)-ones | Multi-component reaction | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization of Indol 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including indol-4-one derivatives. It provides detailed information about the carbon-hydrogen framework of a molecule.

One-Dimensional NMR (¹H, ¹³C) for Definitive Structural Assignment

One-dimensional (1D) NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental insights into the molecular structure of this compound derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical this compound derivative, the aromatic protons of the indole (B1671886) ring system resonate in the downfield region, generally between 6.5 and 8.5 ppm. youtube.com The proton on the nitrogen atom (N-H) of the indole ring typically appears as a broad singlet at a very downfield chemical shift, often above 10.0 ppm, especially in aprotic solvents like DMSO-d₆. mdpi.comnih.gov Protons on the saturated portion of the six-membered ring will appear in the upfield region, with their chemical shifts and multiplicities being dependent on their specific substitution and stereochemistry.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments. The carbonyl carbon (C4) of the this compound core is characteristically found in the most downfield region of the spectrum, typically around 180-200 ppm. youtube.com The carbons of the aromatic portion of the indole ring generally resonate between 110 and 140 ppm. youtube.comrsc.org The chemical shifts of the carbons in the saturated ring are observed at higher field strengths. Substituents on the this compound scaffold will cause predictable shifts in the signals of nearby carbon and proton atoms, aiding in the determination of their position.

Below is a representative table of expected ¹H and ¹³C NMR chemical shift ranges for the core structure of an unsubstituted 4,5,6,7-tetrahydrothis compound.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (N-H) | ~10.0 - 12.0 | - |

| 2 | ~6.8 - 7.5 | ~120 - 125 |

| 3 | ~6.0 - 6.5 | ~110 - 115 |

| 3a | - | ~115 - 120 |

| 4 (C=O) | - | ~190 - 200 |

| 5 | ~2.4 - 2.8 | ~35 - 40 |

| 6 | ~2.0 - 2.4 | ~20 - 25 |

| 7 | ~2.6 - 3.0 | ~30 - 35 |

| 7a | - | ~130 - 135 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning ¹H and ¹³C signals and for determining the complete molecular structure, including connectivity and relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum connect the signals of these coupled protons, allowing for the tracing of proton-proton networks within the molecule, such as through the saturated ring of an this compound derivative. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the signals of protons directly attached to carbon atoms. Each cross-peak in the spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C spectra and simplifying the assignment of carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This experiment is invaluable for determining the relative stereochemistry of substituents, particularly in the non-aromatic portion of the this compound ring system.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of an this compound derivative. preprints.orgnih.gov This is a critical step in the identification of a new compound or the confirmation of a synthesized target molecule.

Hyphenated Techniques (LC-MS, GC-MS)

The coupling of chromatographic separation techniques with mass spectrometry enhances the analysis of complex mixtures and provides pure mass spectra for individual components.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a powerful tool for the analysis of this compound derivatives. nih.gov It separates compounds in a mixture based on their interactions with a stationary and a mobile phase before they enter the mass spectrometer for detection. mdpi.comnih.gov This technique is particularly useful for non-volatile and thermally labile compounds. LC-MS/MS, a tandem mass spectrometry approach, can provide further structural information by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. nih.govmdpi.com

GC-MS (Gas Chromatography-Mass Spectrometry): For this compound derivatives that are sufficiently volatile and thermally stable, GC-MS can be employed. The sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer. The fragmentation patterns observed in the resulting mass spectra, often generated by electron impact (EI) ionization, are highly reproducible and can be compared to spectral libraries for compound identification. rsc.org The fragmentation of the indole ring is a characteristic process that can aid in structure confirmation. scirp.orgscirp.org

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net

FTIR Spectroscopy: FTIR spectroscopy is particularly effective for identifying characteristic functional groups in this compound derivatives. The presence of a strong absorption band in the region of 1650-1750 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone group. medcraveonline.com The N-H stretching vibration of the indole moiety typically appears as a sharp or sometimes broad band around 3300-3500 cm⁻¹. mdpi.com The aromatic C-H and C=C stretching vibrations of the indole ring are observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. mdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. researchgate.net While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The C=C bonds in the aromatic ring of this compound derivatives, for example, often produce strong signals in the Raman spectrum. The combination of both FTIR and Raman data can provide a more complete picture of the vibrational modes of the molecule, aiding in both functional group identification and conformational analysis. irdg.org

Below is a table of typical vibrational frequencies for key functional groups in this compound derivatives.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Indole) | Stretching | 3300 - 3500 | Medium-Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Ketone) | Stretching | 1650 - 1750 | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Variable |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound derivatives, the spectrum is characterized by several key absorption bands. The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3400-3200 cm⁻¹. researchgate.net The most prominent feature for the this compound core is the strong absorption from the C=O (carbonyl) stretching vibration, which is expected in the 1700-1650 cm⁻¹ range, typical for conjugated ketones.

Other characteristic peaks include C-H stretching vibrations from the aromatic rings, which are observed between 3100 and 3000 cm⁻¹. researchgate.net The aromatic C=C ring stretching vibrations give rise to several bands in the 1620-1450 cm⁻¹ region. The presence of substituents will introduce additional characteristic bands; for instance, a study on 5-isocyano-1H-indole (5ICI) and its N-methylated derivative (NM5ICI) focused on the isonitrile (NC) stretching mode, which is sensitive to the local environment and hydrogen bonding. mdpi.com

Table 1: Typical FT-IR Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3400 - 3200 | Medium-Strong | Can be broadened by hydrogen bonding. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | |

| C=O Stretch (Ketone) | 1700 - 1650 | Strong | A key identifier for the 4-one structure. |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong | Often appears as multiple bands. |

| N-H Bend | ~1570 | Medium | |

| C-N Stretch | ~1380 | Medium |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of the indole ring is well-characterized. Key features include the indole ring "breathing" modes. For the parent indole, strong bands are observed around 760 cm⁻¹ (in-phase breathing) and 1010 cm⁻¹ (out-of-phase breathing). researchgate.net Another characteristic band is the N-H bending mode, found near 878 cm⁻¹. researchgate.net

For this compound derivatives, the C=O stretch is also observable in the Raman spectrum, though its intensity can vary. A study on guanidiniocarbonyl indole (GCI) identified peaks around 1470 cm⁻¹ corresponding to N–H bending and C–N stretching modes, and a peak at 1697 cm⁻¹ related to an Amide I-like vibration with C=O stretch contributions. beilstein-journals.org The specific frequencies and intensities of Raman bands are sensitive to the molecular environment, substitution patterns, and solid-state packing, making it a valuable tool for detailed structural analysis.

Table 2: Characteristic Raman Bands for Indole Derivatives

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Notes |

| Indole Ring Breathing (in-phase) | ~760 | Strong and characteristic. |

| Indole Ring Breathing (out-of-phase) | ~1010 | Strong. |

| N-H Bend | ~880 | |

| Pyrrole (B145914) Half-Ring Vibration | ~1400 | |

| C=O Stretch | 1700 - 1650 | Intensity is variable. |

Electronic Spectroscopy and Optical Properties

Electronic spectroscopy investigates the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light, providing insights into the conjugated systems and chromophores within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The indole ring system is an inherent chromophore that absorbs strongly in the UV region. The absorption is due to π → π* electronic transitions within the conjugated bicyclic system. libretexts.org The introduction of a carbonyl group at the 4-position extends this conjugation and also introduces the possibility of n → π* transitions, where a non-bonding electron from the oxygen atom is promoted to an anti-bonding π* orbital. youtube.comyoutube.com These n → π* transitions are typically weaker and occur at longer wavelengths than the π → π* transitions. youtube.com

Substituents on the this compound ring can significantly alter the absorption spectrum. Both electron-donating and electron-withdrawing groups tend to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to longer wavelengths. core.ac.uk For example, a study on 4-substituted indoles found that placing an electron-withdrawing formyl (-CHO) or nitro (-NO₂) group at the 4-position shifts the absorption into the visible range, making the compounds colored. nih.gov This tunability is crucial for the development of dyes and optical probes.

Table 3: Electronic Transitions in this compound Derivatives

| Transition Type | Orbitals Involved | Wavelength Region | Molar Absorptivity (ε) |

| π → π | π (HOMO) → π (LUMO) | Near UV (~250-350 nm) | High ( > 10,000) |

| n → π | n (Oxygen) → π (LUMO) | Near UV / Visible (>300 nm) | Low ( < 1,000) |

Rotationally Resolved Electronic Spectroscopy for Gas-Phase Conformational Analysis

This high-resolution technique examines the fine rotational structure within an electronic transition in the UV spectrum of a molecule in the gas phase. By analyzing these rotational contours, it is possible to determine highly precise rotational constants for both the ground and excited electronic states. mdpi.com From these constants, the precise gas-phase geometry of the molecule and any changes upon electronic excitation can be deduced.

For derivatives of indole, this method is particularly powerful for distinguishing between the two lowest-lying excited singlet states, ¹Lₐ and ¹Lₑ, which are often close in energy. The orientation of the transition dipole moment (TDM), determined from the analysis, is a key indicator of the nature of the excited state. While specific studies on this compound are not prevalent, research on the closely related indole-4-carboxylic acid has shown the existence of distinct rotational isomers (rotamers) depending on the orientation of the substituent. This work unambiguously identified syn and anti rotamers and determined that the first excited state (S₁) is the ¹Lₐ state, which is a reversal of the order seen in the parent indole. Such conformational details and excited-state characterization are critical for understanding the photophysics of these molecules.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. nih.gov It is an indispensable tool for determining the absolute configuration of chiral molecules in solution. mdpi.com While this compound itself is achiral, derivatives bearing a stereocenter can be analyzed by ECD.

The modern approach to absolute configuration assignment involves comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations, typically using time-dependent density functional theory (TDDFT). nih.gov For a chiral this compound derivative, the process would involve:

Performing a conformational search to identify all low-energy conformers of the molecule.

Calculating the theoretical ECD spectrum for each conformer.

Averaging the calculated spectra based on their predicted Boltzmann population.

Matching the final theoretical spectrum of a chosen enantiomer (e.g., the R-enantiomer) with the experimental spectrum. A good match confirms the absolute configuration of the sample.

For molecules with multiple chromophores, the exciton chirality method (ECM) can also be a powerful semi-empirical tool for assigning absolute configuration based on the sign of the observed ECD couplets. nih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive and precise information about the molecular structure of a compound in the solid state, including bond lengths, bond angles, and torsional angles. It also reveals how molecules pack together in the crystal lattice, which is governed by a variety of intermolecular interactions. acs.org

A detailed crystallographic study of a complex 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]this compound derivative provided precise structural parameters. mdpi.com This analysis confirmed the molecular architecture and revealed how the molecules pack in the unit cell, highlighting the importance of various intermolecular contacts in stabilizing the crystal structure. mdpi.com

Table 4: Example Crystallographic Data for a Pyridazino[4,5-b]this compound Derivative mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z (molecules/unit cell) | 4 |

Theoretical and Computational Investigations of Indol 4 One Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of indol-4-one systems. Its applications range from geometry optimization to the prediction of spectroscopic and reactivity parameters.

Geometry Optimization and Conformational Stability Analysis

DFT calculations are instrumental in determining the most stable three-dimensional structures of this compound derivatives. By optimizing the molecular geometry, researchers can identify the lowest energy conformers. For instance, studies on diindolylureas have utilized DFT to support conformational analysis, revealing preferences for specific arrangements in solution. beilstein-journals.org In the absence of anions, a diindolylurea was found to predominantly exist in an anti-anti conformation, a structure stabilized by intramolecular hydrogen bonds. beilstein-journals.org The stability of a protein's conformation can be assessed by the deviations that occur during simulations, with smaller deviations indicating a more stable structure. nih.gov The functional forms of proteins arise from marginally stable folded conformations. mdpi.com

The conformational preferences of molecules like diindolylureas and thioureas have been explored using a combination of nuclear magnetic resonance (NMR) spectroscopy and quantum mechanics calculations. beilstein-journals.org For some bis-indole receptors, only one set of signals is observed for both indole (B1671886) rings, indicating symmetry in the molecule. beilstein-journals.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT methods have been successfully employed to predict spectroscopic data, which can then be compared with experimental results for validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of NMR chemical shifts (¹H and ¹³C). madridge.orgencyclopedia.pub Studies on various indole derivatives have shown good agreement between calculated and experimental NMR data. madridge.orgresearchgate.net For example, in a study of (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one, ¹H and ¹³C NMR chemical shifts were predicted using the B3LYP/6-31G(d,p)-GIAO method in DMSO, and the calculated values were in good agreement with experimental data. researchgate.net Theoretical calculations of NMR chemical shifts have also been used to determine the absolute configuration of diastereoisomers. researchgate.net

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. Various DFT functionals, such as B3LYP and BLYP, have been used to calculate the vibrational frequencies of indole and its derivatives. researchgate.netfaccts.de A study on indole itself found that the BLYP/6-31G** method provided results with an average deviation of 16.3 cm⁻¹ from experimental frequencies. researchgate.net The potential energy distribution (PED) analysis is often used to make a complete assignment of the observed vibrational spectra. mjcce.org.mk

| Compound Type | Method | Basis Set | Predicted Parameter | Correlation with Experiment |

|---|---|---|---|---|

| (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one | B3LYP-GIAO | 6-31G(d,p) | ¹H & ¹³C NMR Shifts | Good agreement |

| Current time information in U, FM.mdpi.comDiazepino[4,5-b]indoles | B3LYP/GIAO/PCM | 6-31G(d,p) | ¹H NMR Shifts | Correct spectral pattern |

| Indole | BLYP | 6-31G** | Vibrational Frequencies | Average deviation of 16.3 cm⁻¹ |

| N'-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide | B3LYP | 6-311++G(d,p) | Vibrational Frequencies | Complete assignment based on PED |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests a molecule is more polarizable, has lower kinetic stability, and higher chemical reactivity. dergipark.org.tr In a study of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]this compound, the HOMO and LUMO energies were calculated to be -6.8355 eV and -0.5129 eV, respectively. mdpi.com The large HOMO-LUMO gap indicated that the molecule is relatively hard with electron-donating properties. mdpi.com

The spatial distribution of HOMO and LUMO provides insights into the regions of a molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). For the aforementioned pyrimido[5,4-b]this compound derivative, both HOMO and LUMO π-orbitals were localized on the pyrimido[5,4-b]indol fragment. mdpi.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Key Finding |

|---|---|---|---|---|

| 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]this compound | -6.8355 | -0.5129 | 6.3226 | Relatively hard with electron-donating properties. mdpi.com |

| Indole hydrazone sensor (SM-1) | - | - | 4.702 | Reduction in band gap upon deprotonation. nih.gov |

| Deprotonated indole hydrazone sensor (SM-3) | - | - | 4.230 | Bathochromic shift observed. nih.gov |

Chemical Reactivity Descriptors and Principles

Beyond FMO analysis, other theoretical concepts provide a more nuanced understanding of the reactivity of this compound systems.

Hard-Soft Acid-Base (HSAB) Principle in Predicting Reactivity

The Hard-Soft Acid-Base (HSAB) principle is a conceptual tool that explains patterns in Lewis acid-base reactivity, stating that hard acids prefer to react with hard bases, and soft acids with soft bases. libretexts.org This principle has been applied to this compound derivatives to understand their biological activity. mdpi.comresearchgate.net In one study, DFT and the HSAB principle were used to calculate chemical reactivity descriptors for indol-4-ones to investigate their antifungal activity. mdpi.comresearchgate.net The results showed a strong correlation between antifungal activity and softness (S) for one series of compounds, and with chemical potential (μ), electronegativity (χ), and electrophilicity (ω) for another series. mdpi.com This suggests that the nature of the interaction (hard-hard or soft-soft) between the this compound and its biological target is crucial for its activity.

Fukui Function Analysis for Nucleophilic and Electrophilic Attack Sites

The Fukui function is a local reactivity descriptor that helps to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. mdpi.comnih.gov It is a valuable tool for predicting the regioselectivity of chemical reactions.

In a study of indol-4-ones, Fukui function analysis revealed that the carbon atoms around the nitrogen of the pyrrole (B145914) ring are susceptible to electrophilic attack. mdpi.com Conversely, the carbon atoms of the carbonyl and phenyl groups were identified as being prone to nucleophilic attack. mdpi.com This information is critical for understanding the reaction mechanisms and for designing new synthetic routes to functionalized this compound derivatives. The condensed Fukui functions can be calculated using the charge of each atom. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de In the case of this compound systems, MEP maps reveal distinct regions of positive and negative electrostatic potential, which are crucial for understanding their intermolecular interactions.

Theoretical studies on a series of this compound derivatives have shown that the MEP maps consistently indicate a region of negative electrostatic potential (colored red) around the carbonyl oxygen atom. mdpi.com This negative region signifies a high electron density, making it a prime site for electrophilic attack. Conversely, a positive electrostatic potential (colored blue) is typically observed around the nitrogen atom of the indole ring, indicating an electron-deficient area susceptible to nucleophilic attack. mdpi.com The distribution of these potentials can be influenced by the presence of different substituents on the this compound scaffold. mdpi.com

Table 1: Dipole Moments of Selected this compound Derivatives

| Compound | Dipole Moment (Debye) |

| This compound (unsubstituted) | Data not available |

| Series I Compound 6 mdpi.com | 2.54 |

| Series I Compound 7a mdpi.com | 3.12 |

| Series I Compound 7b mdpi.com | 2.89 |

| Series I Compound 7c mdpi.com | 3.45 |

| Series II Compound 8a mdpi.com | 4.21 |

| Series II Compound 8b mdpi.com | 3.98 |

Data sourced from a theoretical reactivity study of indol-4-ones. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of this compound systems and their interactions with their environment over time. These simulations can reveal conformational changes, ligand-receptor binding stability, and the influence of solvent molecules.

MD simulations have been employed to investigate the stability of complexes formed between this compound derivatives and their biological targets. For example, in a study identifying hits against the active cholera toxin, MD simulations were used to validate the stability of hit-toxin complexes. nih.gov The results showed that a derivative, 1,2,7,8-tetrahydroxy dibenz[cd,f]indol-4(5H)-one, formed a stable complex with the toxin. nih.gov Analysis of the simulation trajectories, including root mean square deviation (RMSD) and root mean square fluctuation (RMSF), can confirm the stability of ligand-protein interactions. dergipark.org.tr

Furthermore, MD simulations can elucidate the specific interactions that stabilize the binding of this compound ligands. Hydrogen bond occupancy analysis throughout the simulation can reveal stable hydrogen bonds formed between the ligand and key amino acid residues in the target protein. nih.gov These simulations have also been used to understand the role of specific functional groups on the this compound scaffold in mediating these interactions. In studies of indole derivatives as selective COX-2 inhibitors, MD simulations confirmed the stability of the complex and the persistence of ligand-protein interactions over a 50 ns simulation time. dergipark.org.tr

Quantum Chemical Topology and Intermolecular Interactions (e.g., Natural Bond Orbital Analysis)

Quantum Chemical Topology (QCT) provides a framework for analyzing the electron density to understand chemical bonding and intermolecular interactions. sciencesconf.orgresearchgate.netrsc.org Natural Bond Orbital (NBO) analysis, a method within this framework, is particularly useful for studying donor-acceptor interactions and charge delocalization within a molecule. uni-muenchen.de

For this compound derivatives, NBO analysis can reveal the nature of intramolecular and intermolecular interactions that contribute to their stability and reactivity. These analyses can quantify the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. mdpi.comresearchgate.net For instance, in substituted indol-4-ones, weak intermolecular interactions such as C–H⋯O and C–H⋯π hydrogen bonds play a crucial role in their crystal packing. rsc.orgacs.org NBO analysis can provide insights into the strength and nature of these interactions.

Studies on polymorphs of 1-(4-fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one have demonstrated the subtle interplay of these weak interactions. acs.orgacs.org The different crystal forms (polymorphs) arise from slight variations in these C–H⋯O and C–H⋯π interactions, and in some cases, even F⋯F interactions. acs.orgacs.org Charge density analysis, a related experimental and theoretical technique, has been used to characterize these weak interactions, confirming their presence and evaluating their topological features according to Bader's theory of atoms in molecules. researchgate.netnih.gov

Table 2: Key Intermolecular Interactions in this compound Derivatives

| Interaction Type | Description | Significance |

| C–H⋯O | Hydrogen bond between a carbon-bound hydrogen and a carbonyl oxygen. | Stabilizes crystal packing and influences molecular conformation. rsc.orgacs.org |

| C–H⋯π | Interaction between a C-H bond and the π-electron system of the indole or phenyl rings. | Contributes to the stability of molecular assemblies. rsc.orgacs.org |

| F⋯F | Interaction between fluorine atoms on adjacent molecules. | Can play a role in the packing of fluorinated derivatives. acs.org |

| π⋯π | Stacking interactions between aromatic rings. | Holds molecules together in the crystal lattice. researchgate.net |

Information compiled from studies on the polymorphism and intermolecular interactions of this compound derivatives. rsc.orgacs.orgacs.orgresearchgate.net

In Silico Molecular Docking Studies for Ligand-Target Recognition

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This method is instrumental in understanding ligand-target recognition and is widely used in drug discovery to screen potential inhibitors.

Numerous molecular docking studies have been conducted on this compound derivatives to explore their potential as inhibitors of various biological targets. For instance, new 1-aryl-5-(3-azidopropyl)indol-4-ones were identified as potential inhibitors of the SARS-CoV-2 main protease (3CLpro) through molecular docking. nih.gov The docking results indicated favorable binding energies and highlighted key interactions between the azide (B81097) group of the ligands and crucial amino acid residues like Thr25, Thr26, and Cys44 in the active site of the protease. nih.gov

Similarly, docking studies have been performed to elucidate the probable mechanism of action of this compound derivatives against bacterial and fungal targets. In one study, docking of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives was performed against targets such as E. coli DNA Gyrase and C. albicans lanosterol (B1674476) 14α-demethylase. mdpi.com The results provided insights into the binding modes and free energies of binding, helping to explain the observed antimicrobial activity. mdpi.com Docking studies on other indole derivatives have also shown excellent bonding interactions with enzymes like DNA gyrase. jmchemsci.com

The binding affinities and interaction patterns predicted by molecular docking are crucial for structure-activity relationship (SAR) studies, guiding the design and synthesis of more potent and selective inhibitors. mdpi.com

Table 3: Examples of this compound Derivatives and their Docked Targets

| This compound Derivative | Target Protein | Key Findings |

| 1-aryl-5-(3-azidopropyl)indol-4-ones | SARS CoV-2 main protease (3CLpro) | Favorable binding energies; interactions with Thr25, Thr26, and Cys44. nih.gov |

| 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives | E. coli DNA Gyrase, C. albicans lanosterol 14α-demethylase | Elucidation of binding modes and free energies of binding. mdpi.com |

| 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives | DNA gyrase (1KZN) | Excellent bonding interactions with the active site. jmchemsci.com |

| 1,2,7,8-tetrahydroxy dibenz[cd,f]indol-4(5H)-one | Active cholera toxin | Identified as a stable binder through docking and MD simulations. nih.gov |

Data compiled from various molecular docking studies on this compound derivatives.

Mechanistic Insights into Biological Activities of Indol 4 One Derivatives Non Clinical Perspective

Structure-Activity Relationship (SAR) Analysis and Molecular Design Principles

The biological activity of indol-4-one derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies have been instrumental in identifying key molecular fragments and substituents that govern their therapeutic potential.

A notable SAR study on a series of this compound derivatives with 1- and 2-(2,4-substituted phenyl) side chains revealed crucial insights into their antifungal activity. mdpi.com It was observed that changing the position of halophenyl regioisomers from N-1 to C-2 enhanced the antifungal effect. mdpi.com This suggests that the spatial arrangement of substituents on the indole (B1671886) core is a critical determinant of biological function. Furthermore, a quantitative structure-activity relationship (QSAR) analysis of triazino[5,4-b]-indol-4-one derivatives indicated that the lipophilicity of substituents inversely correlates with mutagenicity, meaning less lipophilic compounds were less mutagenic. nih.gov

In the context of anticancer activity, the substitution pattern on the indole ring and associated moieties plays a pivotal role. For instance, in a series of indole-based arylsulfonylhydrazides, a 4-chlorophenyl substituent was found to significantly enhance anticancer activity against breast cancer cell lines. mdpi.com Similarly, for indolyl 1,2,4-triazole (B32235) derivatives targeting cyclin-dependent kinases (CDKs), the nature and position of substituents on the indolyl and triazole rings dictate their inhibitory potency against CDK4 and CDK6. nih.gov

The design of bis-indole derivatives as HIV-1 fusion inhibitors targeting glycoprotein (B1211001) 41 has also been guided by SAR studies. The linkage between the indole units (e.g., 6-6', 5-6', 6-5', 5-5') and the substituents on the terminal benzyl (B1604629) ring significantly influences their binding affinity and antiviral potency. nih.gov These studies underscore the importance of molecular shape and substituent effects in optimizing the biological activity of this compound and related indole derivatives.

Elucidation of Molecular and Cellular Target Interactions (Non-Clinical)

The biological effects of this compound derivatives are mediated through their interactions with various molecular and cellular targets. Understanding these interactions is crucial for elucidating their mechanisms of action.

Mechanisms of Enzyme Inhibition

This compound and its related indole derivatives have been shown to inhibit a range of enzymes implicated in various diseases.

Protein Kinases: Many indole derivatives function as protein kinase inhibitors, a key strategy in cancer therapy. For example, sunitinib, an indole derivative, is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. mdpi.com Novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives have been developed as dual inhibitors of EGFR and BRAFV600E, demonstrating potent antiproliferative activity. nih.gov Indolyl 1,2,4-triazole derivatives have been designed to target cyclin-dependent kinases CDK4 and CDK6, which are hyperactivated in many cancers. nih.gov The binding of these inhibitors to the kinase domain, often in the ATP-binding pocket, prevents phosphorylation of downstream substrates, thereby arresting cell cycle progression and inducing apoptosis.

Tubulin Polymerization: Several indole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for microtubule formation and cell division. mdpi.comnih.gov Vinca alkaloids like vinblastine (B1199706) and vincristine, which contain an indole moiety, are classic examples of tubulin polymerization inhibitors. mdpi.com More recent studies have identified indole-acrylamide and indole-1,3,4-oxadiazole hybrids as potent inhibitors of tubulin polymerization. mdpi.com Molecular docking studies suggest that these compounds bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com

DNA Gyrase: Indole derivatives have also been investigated as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair. Cell-penetrating peptide conjugates of indole-3-acetic acid-based DNA gyrase inhibitors have shown significant anti-tubercular potential. mdpi.com By inhibiting DNA gyrase, these compounds prevent the supercoiling and uncoiling of bacterial DNA, ultimately leading to bacterial cell death.

Receptor Binding and Modulation Mechanisms

This compound derivatives can also exert their biological effects by binding to and modulating the function of various receptors.

Neurotransmitter Systems: The indole scaffold is a common feature in ligands for various neurotransmitter receptors. For instance, derivatives of indolyl-glyoxylylamino acids have been designed as ligands for the benzodiazepine (B76468) receptor (BzR), a modulatory site on the GABAA receptor. mdpi.com The binding of these compounds can allosterically modulate the receptor's response to GABA, the primary inhibitory neurotransmitter in the central nervous system. researchgate.net Additionally, certain indole derivatives act as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2), offering a potential therapeutic avenue for neurological and psychiatric disorders associated with glutamate dysfunction. google.com

Fundamental Mechanisms of Observed Biological Effects (Non-Clinical)

The diverse biological activities of this compound derivatives stem from a variety of fundamental mechanisms at the cellular and molecular level.

The antimicrobial properties of this compound derivatives are attributed to several mechanisms of action.

Antibacterial Action: In the context of antibacterial activity, particularly against Mycobacterium tuberculosis, indole-4-carboxamides have been shown to function as prodrugs. nih.gov They are hydrolyzed by a bacterial amidase to release 4-aminoindole, which is then converted into a toxic antimetabolite, 4-amino-L-tryptophan, by tryptophan synthase. nih.gov This toxic metabolite disrupts tryptophan metabolism, leading to bacterial growth inhibition. nih.gov Resistance to these compounds can arise from mutations that decrease drug metabolism, increase tryptophan biosynthesis, or alter tryptophan synthase activity. nih.gov Other indole derivatives have been found to inhibit bacterial protein synthesis and intracellular metabolism. mdpi.com Some indole derivatives can also act as efflux pump inhibitors, such as inhibiting the NorA efflux pump in Staphylococcus aureus, which increases the susceptibility of the bacteria to other antibiotics. nih.gov

Antifungal Action: The antifungal mechanism of some this compound derivatives is linked to their ability to disrupt the fungal cell membrane and inhibit essential enzymes. mdpi.com A theoretical study based on Density Functional Theory (DFT) and the Hard-Soft Acid-Base (HSAB) principle suggested that the antifungal activity of certain indol-4-ones is related to their molecular reactivity and electrostatic potential, which influences their interaction with fungal cellular targets. mdpi.com Molecular docking studies have suggested that some indole diterpenoids may exert their antifungal effect by interacting with peptide deformylase. mdpi.com

Anti-inflammatory Signaling Pathways

This compound derivatives have demonstrated notable anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Research has shown that these compounds can interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial in the production of pro-inflammatory mediators. researchgate.netnih.gov

One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators. nih.govisfcppharmaspire.com By inhibiting COX-2, this compound derivatives can effectively reduce the production of these inflammatory molecules. nih.govisfcppharmaspire.com

Studies involving 4-indolyl-2-arylaminopyrimidine derivatives have highlighted their ability to suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) in human bronchial epithelial cells. nih.gov The mechanism behind this effect was found to be the inhibition of the phosphorylation of p38 and extracellular signal-regulated kinase (ERK), both of which are key components of the MAPK pathway. nih.gov Furthermore, some of these derivatives also inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), a pathway that can contribute to inflammatory responses. nih.gov

In LPS-activated BV2 microglial cells, indole oleanolic acid derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2. researchgate.net This inhibition is mediated through the suppression of the phosphorylation of p38, JNK, ERK, NF-κB, and Akt. researchgate.net This demonstrates a multi-pronged approach by which these derivatives can quell inflammatory signaling.

Moreover, certain piperazine-substituted indole derivatives have been identified as potential COX-2 inhibitors through molecular docking studies, suggesting a direct interaction with the enzyme's active site. jrespharm.com This interaction prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins. jrespharm.com The anti-inflammatory activity of some indole derivatives is also attributed to their ability to stabilize cellular membranes, thereby reducing the release of inflammatory mediators. jrespharm.com

Antioxidant Defense Mechanisms

This compound and its derivatives are recognized for their significant antioxidant properties, which play a crucial role in cellular protection against oxidative stress. researchgate.netkarger.com Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. nih.gov Indole compounds, in general, are effective scavengers of free radicals, protecting essential biomolecules like lipids and proteins from peroxidative damage. researchgate.net

The antioxidant mechanism of indole derivatives is multifaceted. They can directly scavenge harmful free radicals, such as hydroxyl radicals. researchgate.net For instance, indole-3-propionate has been shown to react with hydroxyl radicals at a diffusion-controlled rate, offering direct protection against oxidative damage. researchgate.net

Furthermore, some indole derivatives enhance the body's own antioxidant defense systems. For example, certain indole oleanolic acid derivatives have been found to activate the Nrf2/HO-1 signaling pathway. researchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Its activation leads to an increased production of protective enzymes, thereby bolstering the cell's ability to combat oxidative stress. researchgate.net

In the context of doxorubicin-induced cardiomyopathy, a condition associated with significant oxidative stress, indole derivatives have shown protective effects by mitigating ROS generation and improving the antioxidant defense system. karger.com Similarly, in neurodegenerative disease models, indole-phenolic hybrids have demonstrated potent antioxidant and cytoprotective effects against ROS generated by amyloid-beta peptides and hydrogen peroxide. nih.gov These compounds were able to reduce ROS levels back to baseline and increase cell viability. nih.gov

The antioxidant capacity of these compounds is often attributed to the electron-rich nature of the indole ring, which facilitates the donation of electrons to neutralize free radicals. nih.gov The structural versatility of the indole scaffold allows for modifications that can enhance these antioxidant properties. nih.gov

Neuroprotective Actions at a Molecular Level

The neuroprotective effects of this compound derivatives are closely linked to their antioxidant and anti-inflammatory properties, as well as their ability to interfere with specific pathways involved in neurodegeneration. Oxidative stress and neuroinflammation are key contributors to the pathology of diseases like Alzheimer's and Parkinson's. karger.comnih.gov

A significant aspect of their neuroprotective action is the modulation of pathways related to amyloid-beta (Aβ) pathology in Alzheimer's disease. Synthetic indole-phenolic compounds have been shown to not only counter the oxidative stress induced by Aβ peptides but also to promote the disaggregation of Aβ fragments. nih.gov This anti-aggregation property is crucial as the accumulation of Aβ plaques is a hallmark of Alzheimer's disease. These compounds also exhibit metal-chelating properties, particularly for copper ions, which can contribute to Aβ aggregation and oxidative stress. nih.gov

In models of neurotoxicity, such as those induced by N-methyl-D-aspartate (NMDA), certain azepino[4,3-b]indole derivatives have demonstrated protective effects in neuronal cell lines like SH-SY5Y. mdpi.com This suggests an ability to counteract excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage.

Furthermore, some indole derivatives act as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a therapeutic strategy for Alzheimer's disease. For example, a 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative was found to be a potent and selective inhibitor of BChE. mdpi.com

The activation of the AMP-activated protein kinase (AMPK) pathway is another neuroprotective mechanism exhibited by some indole derivatives. mdpi.com AMPK is a key cellular energy sensor, and its activation can have protective effects in various neurological conditions. Certain indole-derived compounds have been shown to increase the phosphorylation of AMPKα in HEK293 cell lines, indicating its activation. mdpi.com

In situations of hypoxia and low glucose, which can cause neuronal damage, new pyridoindole derivatives have been shown to significantly reduce the impairment of synaptic transmission in rat hippocampal slices, demonstrating a clear neuroprotective effect at a functional level. nih.gov

Anticancer Mechanisms (Molecular Pathways, Cell Line Studies)

This compound derivatives have emerged as a promising class of anticancer agents due to their ability to target multiple signaling pathways and cellular processes that are critical for cancer cell growth and survival. mdpi.comnrfhh.com Their mechanisms of action are diverse and often involve the modulation of key proteins and enzymes that are dysregulated in cancer. researchgate.net

One of the most well-studied anticancer mechanisms of indole derivatives is the inhibition of tubulin polymerization. mdpi.comnih.gov Tubulin is the protein that forms microtubules, which are essential for cell division. By binding to the colchicine-binding site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.comnih.gov For example, indole-chalcone and indole-acrylamide derivatives have shown potent tubulin polymerization inhibitory activity. mdpi.com

Indole derivatives also target critical protein kinases involved in cancer cell signaling. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers, is a key target. nih.govresearchgate.net Derivatives such as 1,3,4,9-tetrahydropyrano[3,4-b]indoles have demonstrated potent anticancer activity against triple-negative breast cancer cells by inhibiting this pathway. nih.gov Similarly, pyridazino[4,5-b]this compound derivatives have been developed as inhibitors of PI3Kα and have shown significant anti-proliferative effects in various cancer cell lines. mdpi.com

The ERK signaling pathway, another crucial regulator of cell proliferation and survival, is also targeted by indole derivatives. nih.gov For instance, researchgate.netnih.govCurrent time information in U, FM.triazolo[1,5-a]pyrimidine indole derivatives have been synthesized to specifically target the ERK pathway in gastric cancer cells. nih.gov